S-(1,2-Dichlorovinyl)-L-cysteine S-(1,2-Dichlorovinyl)-L-cysteine S-(1,2-dichlorovinyl)-L-cysteine is an L-alpha-amino acid that is L-cysteine in which the hydrogen attached to the sulfur is replaced by a 1,2-dichlorovinyl group. It is an organochlorine compound, a monocarboxylic acid, a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid.
Brand Name: Vulcanchem
CAS No.: 627-72-5
VCID: VC1771500
InChI: InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1+
SMILES: C(C(C(=O)O)N)SC(=CCl)Cl
Molecular Formula: C5H7Cl2NO2S
Molecular Weight: 216.08 g/mol

S-(1,2-Dichlorovinyl)-L-cysteine

CAS No.: 627-72-5

Cat. No.: VC1771500

Molecular Formula: C5H7Cl2NO2S

Molecular Weight: 216.08 g/mol

* For research use only. Not for human or veterinary use.

S-(1,2-Dichlorovinyl)-L-cysteine - 627-72-5

Specification

CAS No. 627-72-5
Molecular Formula C5H7Cl2NO2S
Molecular Weight 216.08 g/mol
IUPAC Name 2-amino-3-[(Z)-1,2-dichloroethenyl]sulfanylpropanoic acid
Standard InChI InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1+
Standard InChI Key PJIHCWJOTSJIPQ-DAFODLJHSA-N
Isomeric SMILES C(C(C(=O)O)N)S/C(=C/Cl)/Cl
SMILES C(C(C(=O)O)N)SC(=CCl)Cl
Canonical SMILES C(C(C(=O)O)N)SC(=CCl)Cl

Introduction

Chemical Identity and Properties

Basic Chemical Information

S-(1,2-Dichlorovinyl)-L-cysteine is an L-alpha-amino acid derivative characterized by the replacement of the hydrogen atom attached to the sulfur of L-cysteine with a 1,2-dichlorovinyl group . It represents a critical metabolite in the biotransformation pathway of trichloroethylene, an industrial solvent with widespread human exposure potential . The compound is classified as a cysteine S-conjugate with substantial biological significance due to its cytotoxic properties.

Table 1 presents the fundamental chemical identifiers and characteristics of S-(1,2-Dichlorovinyl)-L-cysteine:

ParameterValue
Chemical NameS-(1,2-Dichlorovinyl)-L-cysteine
CAS Number627-72-5
Molecular FormulaC5H7Cl2NO2S
Molecular Weight216.09
Chemical StructureL-Cysteine with S-(1,2-dichloroethenyl) substitution
Alternative NamesS-(1,2-Dichloroethenyl)-L-cysteine; 3-[(1,2-Dichlorovinyl)thio]-L-alanine

Physical and Chemical Properties

The physical and chemical properties of S-(1,2-Dichlorovinyl)-L-cysteine contribute significantly to its biological behavior and experimental applications. The compound exists as a tan-colored solid at room temperature with specific physicochemical characteristics that influence its solubility, reactivity, and bioavailability .

Table 2 summarizes the key physical and chemical properties of S-(1,2-Dichlorovinyl)-L-cysteine:

PropertyValue
Physical StateSolid
ColorTan
Melting Point144-151°C
Boiling Point339.7±42.0°C (Predicted)
Density1.437 (estimated)
Refractive Index1.6100 (estimated)
SolubilitySoluble in methanol
pKa1.82±0.10 (Predicted)
Storage Conditions-20°C under inert atmosphere

The compound's moderate solubility in methanol suggests a balance between hydrophilic and lipophilic properties, which likely influences its distribution in biological systems and its ability to interact with cellular targets . The recommended storage conditions indicate sensitivity to oxidation and potential decomposition at ambient temperatures, factors that must be considered in experimental design.

Biological and Toxicological Profile

Metabolism and Formation

S-(1,2-Dichlorovinyl)-L-cysteine is primarily formed as a metabolite of trichloroethylene, a widely used industrial solvent. The metabolic pathway involves glutathione conjugation of trichloroethylene, followed by sequential enzymatic processing. The initial conjugate S-(1,2-Dichlorovinyl)glutathione (DCVG) undergoes transformation via gamma-glutamyltransferase to yield S-(1,2-Dichlorovinyl)-L-cysteinylglycine, which is further processed by aminopeptidase M or cysteinylglycine dipeptidase to form S-(1,2-Dichlorovinyl)-L-cysteine .

This metabolic activation is critical for the compound's toxicity, as evidenced by studies showing that inhibition of these enzymatic conversions can prevent cell death in experimental models . The bioactivation of S-(1,2-Dichlorovinyl)-L-cysteine continues with the action of cysteine conjugate beta-lyase, which cleaves the compound to produce reactive thiol species that mediate cellular damage .

Nephrotoxicity

The nephrotoxic potential of S-(1,2-Dichlorovinyl)-L-cysteine represents its most well-characterized toxicological effect. Multiple studies have demonstrated that the compound specifically targets proximal tubular cells in the kidney, inducing dose-dependent cytotoxicity through several interconnected mechanisms .

Chronic exposure studies in mice have revealed progressive renal damage characterized by distinctive pathological changes:

  • Early cytological abnormalities in the pars recta region, including cytomegaly, nuclear hyperchromatism, and multiple nucleoli, observable within 4 weeks of exposure

  • Dose-dependent progression to tubular atrophy and interstitial fibrosis with continued exposure

  • Severe kidney injury following chronic ingestion

At the cellular level, S-(1,2-Dichlorovinyl)-L-cysteine-induced nephrotoxicity involves several mechanisms:

  • Disruption of mitochondrial function, particularly inhibition of succinate-dependent oxygen consumption

  • Depletion of cellular glutamate and ATP concentrations

  • Reduction of the total adenine nucleotide pool

  • Inhibition of mitochondrial calcium sequestration

These effects on energy metabolism and mitochondrial function appear central to the compound's nephrotoxic mechanism, as demonstrated by the strong correlation between mitochondrial dysfunction and decreased cell viability in experimental models .

Effects on Other Organ Systems

While the kidney represents the primary target organ, S-(1,2-Dichlorovinyl)-L-cysteine also affects other biological systems. Chronic studies in mice have documented several extrarrenal effects:

  • Growth retardation evident by 21 weeks at concentrations of 0.05 and 0.1 mg/ml in drinking water

  • Development of cortical cataracts in all animals exposed to 0.1 mg/ml by 26 weeks

  • Minor pathological changes in the spleen

  • No significant effects on liver or bladder tissues

The cataractogenic potential of S-(1,2-Dichlorovinyl)-L-cysteine is particularly notable, as it indicates the compound's ability to disrupt lens homeostasis, potentially through mechanisms related to its effects on energy metabolism or through direct protein modification .

Research Studies and Findings

Chronic Toxicity Studies

A comprehensive chronic toxicity study conducted with male Swiss-Webster mice provided critical insights into the time-course and dose-dependence of S-(1,2-Dichlorovinyl)-L-cysteine toxicity. In this study, animals received the compound dissolved in drinking water at concentrations of 0.01, 0.05, and 0.1 mg/ml, with assessments conducted at 4, 8, 21, and 37 weeks .

The study revealed a clear temporal progression of toxicity:

  • Within 4 weeks: Cytological abnormalities in renal tubular cells, particularly in the pars recta region

  • By 21 weeks: Significant growth retardation in animals receiving 0.05 and 0.1 mg/ml

  • By 26 weeks: Universal development of cortical cataracts in the high-dose group

  • At later time points: Progression to renal tubular atrophy and early interstitial fibrosis

These findings establish S-(1,2-Dichlorovinyl)-L-cysteine as both a nephrotoxicant and cataractogen with effects that become increasingly severe with prolonged exposure. The study also demonstrated that while the kidney remains the primary target, the compound has multisystemic effects that develop over different timeframes and display varying dose thresholds .

Cellular and Molecular Mechanisms

Research on isolated rat kidney proximal tubular cells has elucidated the molecular mechanisms underlying S-(1,2-Dichlorovinyl)-L-cysteine toxicity. These studies have demonstrated that the compound produces time- and concentration-dependent cell death through pathways involving:

  • Metabolism by cysteine conjugate beta-lyase, as evidenced by protection afforded by aminooxyacetic acid

  • Organic anion transport, as indicated by the protective effect of probenecid

  • Minimal impact on cellular glutathione concentrations or lipid peroxidation

  • Significant depletion of cellular glutamate and ATP concentrations

  • Specific inhibition of mitochondrial function, particularly succinate-dependent oxygen consumption

These findings point to mitochondria as the primary subcellular targets of S-(1,2-Dichlorovinyl)-L-cysteine toxicity, with impaired energy metabolism as a key mechanism driving cell death. The research also highlights the importance of metabolic activation in the compound's toxicity, as inhibitors of various enzymatic steps in its biotransformation provide significant protection against cellular damage .

Metabolomic and Immunological Effects

Recent research has expanded our understanding of S-(1,2-Dichlorovinyl)-L-cysteine's effects beyond direct cytotoxicity to include alterations in metabolic profiles and immunomodulatory activities. Studies with BeWo cells, a human villous trophoblastic cell line, demonstrated that exposure to the compound during forskolin-stimulated syncytialization resulted in significant changes in energy metabolites and amino acids .

Specifically, S-(1,2-Dichlorovinyl)-L-cysteine treatment decreased:

  • Oleic acid levels

  • Aspartate and proline concentrations

  • Nucleotide metabolites including uridine diphosphate (UDP), UDP-D-glucose, uridine monophosphate, and cytidine monophosphate

These alterations in metabolic pathways were accompanied by changes in the ratios of various metabolites involved in amino acid and sugar metabolism, suggesting broad effects on cellular bioenergetics .

Additional research on macrophage-like THP-1 cells has revealed immunomodulatory properties of S-(1,2-Dichlorovinyl)-L-cysteine, specifically its ability to inhibit lipopolysaccharide (LPS)-stimulated inflammation pathways and cytokine secretion, including IL-1β, IL-6, and TNF-α . These findings suggest that beyond direct cytotoxicity, the compound may influence immune response mechanisms in ways that could have implications for host defense and inflammatory conditions .

Detection and Exposure Assessment

Analytical Applications

S-(1,2-Dichlorovinyl)-L-cysteine serves as a valuable research tool in toxicology and pharmacology. Its well-characterized nephrotoxic properties make it a model compound for investigating:

  • Mechanisms of chemical-induced acute renal failure

  • Pathways of mitochondrial dysfunction in kidney cells

  • Processes of cataract formation under toxic stress

  • Biomarkers of trichloroethylene exposure

The compound is commercially available for research purposes, typically as the hydrochloride salt, though with limited availability and relatively high cost. Commercial preparations are typically stored at -20°C under inert atmosphere to maintain stability .

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